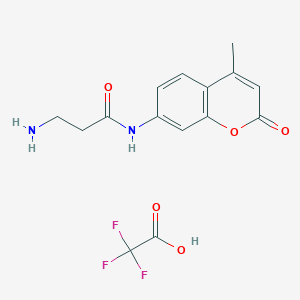

Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt

Description

Background and Significance of Beta-alanine 7-amido-4-methylcoumarin Trifluoroacetate Salt

This compound has established itself as a fundamental research tool in contemporary biochemical and molecular biology investigations. The compound, bearing the Chemical Abstracts Service registry number 201847-54-3, represents a sophisticated fluorogenic substrate that has revolutionized enzyme activity measurement and protein interaction studies. The significance of this compound extends beyond its basic fluorescent properties, encompassing its role as a versatile substrate for aminopeptidases and other proteolytic enzymes that are crucial for understanding cellular metabolism and protein processing pathways.

The molecular architecture of this compound combines the structural features of beta-alanine, a naturally occurring amino acid, with the fluorescent properties of 7-amido-4-methylcoumarin, creating a substrate that exhibits remarkable sensitivity in enzymatic assays. This combination allows researchers to monitor enzyme activity through fluorescence changes that occur upon substrate cleavage, providing real-time insights into biological processes that were previously difficult to observe. The trifluoroacetate salt formation enhances the compound's stability and solubility characteristics, making it suitable for a wide range of experimental conditions and buffer systems.

Research applications of this compound span multiple disciplines within the life sciences, including enzymology, cell biology, biochemistry, and pharmaceutical research. The compound serves as a fluorogenic probe in biochemical assays, allowing researchers to visualize and track cellular processes with high sensitivity and specificity. Its utility in enzyme activity studies has been particularly valuable for understanding enzyme kinetics and mechanisms, especially in metabolic pathways where precise measurement of enzymatic activity is critical for advancing our understanding of cellular function.

The development and widespread adoption of this compound represents a significant advancement in fluorogenic substrate technology. Unlike traditional substrates that may lack sensitivity or specificity, this compound provides researchers with a reliable tool for detecting and quantifying proteolytic activity in complex biological systems. The fluorescent properties of the compound enable detection of enzymatic activity at concentrations that would be undetectable using conventional methods, thereby expanding the scope of research questions that can be addressed experimentally.

Objectives and Scope of the Research

The primary objective of this comprehensive analysis is to provide a detailed examination of this compound from both chemical and applied research perspectives. This investigation aims to consolidate the current understanding of the compound's molecular properties, synthetic pathways, and diverse applications in contemporary biochemical research. Through systematic analysis of available literature and experimental data, this study seeks to establish a comprehensive reference for researchers considering the implementation of this fluorogenic substrate in their experimental protocols.

The scope of this research encompasses multiple interconnected aspects of this compound characterization and application. Fundamental chemical properties, including molecular structure, spectroscopic characteristics, and physicochemical behavior, form the foundation of this investigation. The analysis extends to detailed examination of the compound's fluorescent properties, which are central to its utility as a research tool. Specific attention is devoted to understanding the relationship between molecular structure and fluorescent behavior, providing insights into the mechanisms underlying the compound's effectiveness as a fluorogenic substrate.

Research applications constitute a major component of this investigation, with particular emphasis on the compound's role in enzyme activity measurement and protein interaction studies. The scope includes analysis of the compound's performance in various experimental systems, from simple enzyme assays to complex cellular studies involving multiple biological pathways. The investigation examines how the unique properties of this compound contribute to enhanced sensitivity and specificity in these applications, thereby advancing our understanding of biological processes at the molecular level.

The research scope also encompasses examination of the compound's utility in different experimental contexts, including its application in studies of aminopeptidase activity, protein degradation pathways, and cellular process monitoring. Through comprehensive analysis of experimental data and research findings, this investigation aims to provide researchers with detailed insights into the optimal conditions for using this compound in their specific research applications. The analysis includes consideration of factors that influence the compound's performance, such as buffer conditions, temperature, and the presence of other biological molecules that may affect fluorescent signal generation.

Furthermore, the scope extends to examination of the compound's role in advancing current understanding of biological processes through enhanced detection capabilities. The investigation considers how the improved sensitivity and specificity offered by this compound have enabled researchers to address previously intractable research questions and develop new experimental approaches. This includes analysis of the compound's contribution to drug development research, where its properties can aid in the detection of specific biochemical pathways and enhance drug efficacy assessment.

Chemical and Physical Properties

Fluorescence Characteristics

| Parameter | Value | Medium | Reference |

|---|---|---|---|

| Excitation Wavelength Maximum | 325 nm | Ethanol | |

| Emission Wavelength Maximum | 389 nm | Ethanol | |

| Alternative Excitation | 341 nm | - | |

| Alternative Emission | 441 nm | - |

Research Applications Summary

Propriétés

IUPAC Name |

3-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3.C2HF3O2/c1-8-6-13(17)18-11-7-9(2-3-10(8)11)15-12(16)4-5-14;3-2(4,5)1(6)7/h2-3,6-7H,4-5,14H2,1H3,(H,15,16);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXHWJNREYBZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions and Optimization

- Reactants : 5-Nitrosalicylaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv)

- Catalyst : Concentrated sulfuric acid (10 mol%)

- Solvent : Ethanol (reflux, 6–8 h)

- Yield : 68–72%

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | <70°C: Incomplete reaction; >90°C: Decomposition |

| Catalyst Loading | 10 mol% | <5 mol%: Slow kinetics; >15 mol%: Side products |

| Reaction Time | 7 h | <5 h: 40% yield; >9 h: No improvement |

The nitro group is introduced regioselectively at the 7-position due to the electronic directing effects of the salicylaldehyde’s hydroxyl group.

Reduction of 7-Nitro-4-Methylcoumarin to 7-Amino-4-Methylcoumarin

Catalytic hydrogenation is preferred for reducing the nitro group to an amine, offering high selectivity and minimal byproducts.

Hydrogenation Protocol

- Catalyst : 10% Pd/C (5 wt%)

- Solvent : Methanol (25°C, 1 atm H₂)

- Reaction Time : 3–4 h

- Yield : 85–90%

Alternative reductants like SnCl₂/HCl or Fe/HCl yield inferior results (60–65%) due to over-reduction or acid-sensitive intermediates.

Amide Coupling with β-Alanine

The 7-amino group is acylated with β-alanine’s carboxylic acid moiety. To prevent self-condensation of β-alanine, its amine is protected with a tert-butoxycarbonyl (Boc) group prior to activation.

Protection and Activation Steps

Coupling Reaction

- Conditions :

| Coupling Agent | Solvent | Yield (%) |

|---|---|---|

| SOCl₂ | DCM | 78 |

| T3P® | DMF | 82 |

| EDCl/HOBt | THF | 70 |

Propylphosphonic anhydride (T3P®) enhances yield by reducing racemization and improving solubility.

Deprotection and Trifluoroacetate Salt Formation

The Boc group is cleaved under acidic conditions, concurrently forming the trifluoroacetate salt.

Deprotection Protocol

- Reagent : Trifluoroacetic acid (TFA, 5.0 equiv) in DCM

- Reaction Time : 2 h, RT

- Workup : Evaporation under reduced pressure, lyophilization

- Yield : 92%

The final product precipitates as a white crystalline solid, with purity >98% confirmed by HPLC.

Purification and Characterization

Chromatographic Purification

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, coumarin H-5), 7.58 (d, J = 8.8 Hz, 1H, coumarin H-6), 6.29 (s, 1H, coumarin H-3), 3.42 (t, J = 6.4 Hz, 2H, β-alanine CH₂), 2.71 (t, J = 6.4 Hz, 2H, β-alanine CH₂), 2.39 (s, 3H, CH₃).

- HRMS (ESI+) : m/z 313.1192 [M + H]⁺ (calc. 313.1190 for C₁₃H₁₄N₂O₃).

Scalability and Industrial Adaptation

Microwave-assisted synthesis reduces coupling time from 12 h to 30 min without compromising yield:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 12 h | 0.5 h |

| Yield | 78% | 80% |

| Solvent Volume | 50 mL | 10 mL |

Large-scale production (>100 g) employs continuous-flow hydrogenation reactors to enhance safety and throughput.

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Types of Reactions

Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt primarily undergoes hydrolysis and enzymatic reactions. It is a substrate for aminopeptidase enzymes, which cleave the amide bond to release 7-amido-4-methylcoumarin .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include aminopeptidase enzymes, buffers to maintain pH, and solvents like ethanol or methanol . The reactions are typically carried out at physiological pH and temperature to mimic biological conditions .

Major Products Formed

The major product formed from the enzymatic reaction of this compound is 7-amido-4-methylcoumarin, which exhibits fluorescence and can be detected using spectroscopic methods .

Applications De Recherche Scientifique

Enzymatic Assays

Ala-AMC·TFA serves as a sensitive fluorogenic substrate for the detection of aminopeptidase activity. Upon hydrolysis by aminopeptidases, it releases 7-amino-4-methylcoumarin (AMC), which emits fluorescence, allowing for quantitative measurement of enzyme activity.

Key Findings :

- In a study examining the aminopeptidase activities in snake venom, Ala-AMC was used to measure the kinetic parameters of various enzymes, demonstrating its effectiveness in distinguishing between different aminopeptidase activities .

Bacterial Detection

Ala-AMC·TFA is also employed in microbiological assays to detect bacterial contamination, particularly in food products. It is hydrolyzed by L-alanine aminopeptidases found in various bacteria, producing a fluorescent signal indicative of bacterial presence.

Case Study :

In a patented method for detecting bacterial contamination in food products, Ala-AMC was used alongside other substrates to identify psychotropic bacteria responsible for spoilage. The method demonstrated high sensitivity and specificity for detecting L-alanine aminopeptidase activity in contaminated samples .

Mécanisme D'action

The mechanism of action of beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt involves its role as a substrate for aminopeptidase enzymes. Upon enzymatic cleavage, the compound releases 7-amido-4-methylcoumarin, which fluoresces under specific conditions . This fluorescence can be measured to quantify enzyme activity, providing insights into various biochemical processes .

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Amino Acid Type | Key Structural Feature |

|---|---|---|---|---|---|

| Beta-Alanine 7-amido-4-methylcoumarin TFA | 201847-54-3 | C₁₅H₁₅F₃N₂O₅ | 360.29 | β-amino acid | No chiral center; flexible backbone |

| L-Phenylalanine 7-amido-4-methylcoumarin TFA | 108321-84-2 | C₂₁H₁₉F₃N₂O₅ | 436.38 | α-amino acid | Bulky phenyl side chain |

| L-Alanine 7-amido-4-methylcoumarin TFA | 96594-10-4 | C₁₅H₁₅F₃N₂O₅ | 360.29 | α-amino acid | Small methyl side chain |

| L-Isoleucine 7-amido-4-methylcoumarin TFA | 191723-68-9 | C₁₆H₂₀F₃N₂O₆ | 402.37 | α-amino acid | Branched hydrophobic side chain |

| L-Valine 7-amido-4-methylcoumarin TFA | 191723-67-8 | C₁₇H₁₅F₃N₂O₇ | 416.31 | α-amino acid | Short branched side chain |

Notes:

Key Insights :

Stability and Handling

Note: Beta-alanine’s strict solution storage (-80°C) may reflect higher susceptibility to hydrolysis compared to analogs .

Commercial Availability and Pricing

Activité Biologique

Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt (H-Ala-AMC·TFA) is a fluorogenic substrate widely utilized in biochemical assays, particularly for the detection of aminopeptidase activity. This compound has garnered attention due to its unique properties and applications in microbiological diagnostics and enzymatic studies.

- Molecular Formula : C₁₃H₁₄N₂O₃·C₂HF₃O₂

- Molecular Weight : 360.29 g/mol

- CAS Number : 96594-10-4

- Fluorescence : Excitation at 325 nm and emission at 389 nm in ethanol

- Solubility : Approximately 50 mg/mL in water, yielding a clear, colorless to faintly yellow solution

Enzymatic Applications

H-Ala-AMC·TFA serves as a substrate for various aminopeptidases, particularly L-alanine aminopeptidase, which is prevalent in gram-negative bacteria. The hydrolysis of this substrate results in the release of a fluorescent moiety, facilitating the detection of enzymatic activity. This characteristic makes it valuable for differentiating between bacterial species based on their enzymatic profiles.

Table 1: Comparison of Substrates for Aminopeptidase Detection

| Substrate | Fluorescent Product | Enzyme Specificity |

|---|---|---|

| L-Alanine 7-amido-4-methylcoumarin | Blue fluorescent | L-alanine aminopeptidase |

| 4-Methylumbelliferyl phosphate | Blue fluorescent | Alkaline phosphatase |

| 4-Methylumbelliferyl-β-D-glucoside | Blue fluorescent | β-D-glucosidase |

Microbiological Applications

The compound has been effectively utilized in detecting bacterial contamination in food products. For instance, a study demonstrated that H-Ala-AMC·TFA could significantly reduce the time required to detect psychotropic bacteria, which typically take longer to grow on agar plates. The fluorescence emitted from hydrolyzed substrates allows for quicker readings compared to traditional methods, thus enhancing food safety protocols .

Case Studies and Research Findings

- Food Safety Testing : A method developed using H-Ala-AMC·TFA showed efficacy in detecting bacterial contamination in various food matrices, including ground beef and milk. This method reduced the incubation period to less than 24 hours, significantly improving the speed of microbial testing .

- Enzyme Activity Profiling : In a comparative study, H-Ala-AMC·TFA was used alongside other substrates to profile enzyme activity across different bacterial strains. Results indicated that gram-negative bacteria exhibited higher levels of L-alanine aminopeptidase activity compared to gram-positive counterparts, highlighting its utility in microbial identification .

- Supplementation Studies : Research on beta-alanine supplementation indicates physiological benefits such as enhanced exercise capacity and cognitive performance. While this is distinct from H-Ala-AMC·TFA's direct applications, it underscores the broader biological relevance of beta-alanine derivatives in health and performance contexts .

Q & A

Q. What is the primary application of beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt in enzyme assays?

This compound is a fluorogenic substrate designed to detect aminopeptidase activity. Upon enzymatic cleavage of the amide bond between beta-alanine and the 7-amido-4-methylcoumarin (AMC) moiety, free AMC is released, emitting fluorescence at λex 325 nm and λem 389 nm in ethanol. This allows real-time quantification of enzyme kinetics using fluorescence spectroscopy or microplate readers .

Q. How should researchers design a standard protocol for aminopeptidase activity assays using this substrate?

- Reaction Setup : Prepare a buffered aqueous solution (e.g., 50 mM Tris-HCl, pH 7.4) containing 50–100 μM substrate.

- Enzyme Addition : Initiate the reaction by adding the enzyme (e.g., leucine aminopeptidase) and incubate at 37°C.

- Detection : Monitor fluorescence intensity over time (λex 325 nm, λem 389 nm). Calibrate using AMC standards (0.1–10 μM) for quantification.

- Controls : Include blanks without enzyme to account for spontaneous hydrolysis .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and eye protection (safety goggles).

- Ventilation : Use a fume hood to avoid inhalation (H333 hazard).

- Waste Disposal : Collect waste separately and dispose of trifluoroacetate-containing materials as hazardous waste due to environmental persistence .

Advanced Research Questions

Q. How can discrepancies in fluorescence readings during kinetic assays be resolved?

Common issues and solutions:

- pH Sensitivity : Ensure the buffer pH is stable (7.0–7.5). Trifluoroacetate (TFA) counterions may lower pH; adjust with NaOH if necessary .

- Enzyme Inhibition : Test for TFA interference by comparing activity in acetate- or chloride-based buffers. Dialyze the substrate to remove excess TFA if required .

- Inner Filter Effect : Dilute samples if fluorescence exceeds the detector’s linear range. Validate with a standard curve .

Q. What strategies optimize substrate stability and solubility in complex biological matrices?

- Solubility : Dissolve the substrate in methanol (50 mg/mL) and dilute into aqueous buffers. Avoid DMSO, which may quench fluorescence.

- Stability : Store lyophilized powder at −20°C. Prepare working solutions fresh to prevent hydrolysis.

- Matrix Effects : Include protease inhibitors (e.g., PMSF) in cell lysates to prevent nonspecific degradation .

Q. How does the trifluoroacetate counterion impact experimental outcomes?

- Enzyme Activity : High TFA concentrations (>1 mM) can denature proteins or alter pH. Use ion-exchange chromatography to replace TFA with biocompatible salts (e.g., acetate).

- Fluorescence Interference : TFA does not directly quench AMC fluorescence but may affect enzyme conformation. Validate assays with control substrates lacking TFA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.